4-Isoxazolecarbonyl chloride, 5-(2-chloro-6-fluorophenyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chloro-6-fluorophenyl)-3-methylisoxazole-4-carbonyl chloride typically involves the reaction of 2-chloro-6-fluoroaniline with acetic anhydride to form an intermediate, which is then cyclized to produce the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-chloro-6-fluorophenyl)-3-methylisoxazole-4-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the carbonyl chloride group with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents like potassium permanganate (KMnO4) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) is often used for reduction reactions.
Major Products
The major products formed from these reactions depend on the reagents used. For example, reacting with an amine can produce an amide derivative, while oxidation can yield a carboxylic acid .
Wissenschaftliche Forschungsanwendungen
5-(2-chloro-6-fluorophenyl)-3-methylisoxazole-4-carbonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-(2-chloro-6-fluorophenyl)-3-methylisoxazole-4-carbonyl chloride involves its reactivity as an electrophile due to the presence of the carbonyl chloride group . This makes it susceptible to nucleophilic attack, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride
- 3-(2-chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole
Uniqueness
5-(2-chloro-6-fluorophenyl)-3-methylisoxazole-4-carbonyl chloride is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Eigenschaften
CAS-Nummer |
347186-83-8 |
---|---|
Molekularformel |
C11H6Cl2FNO2 |
Molekulargewicht |
274.07 g/mol |
IUPAC-Name |
5-(2-chloro-6-fluorophenyl)-3-methyl-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C11H6Cl2FNO2/c1-5-8(11(13)16)10(17-15-5)9-6(12)3-2-4-7(9)14/h2-4H,1H3 |
InChI-Schlüssel |
VQTLITZRMKFGIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1C(=O)Cl)C2=C(C=CC=C2Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.